molecular formula C8H6ClF3N2 B1490162 5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2092717-18-3

5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1490162
CAS No.: 2092717-18-3
M. Wt: 222.59 g/mol
InChI Key: NLKRUJKSKSGOQX-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H6ClF3N2 and its molecular weight is 222.59 g/mol. The purity is usually 95%.
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Biological Activity

5-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative with significant potential in various biological applications. Its molecular formula is C8H6ClF3N2C_8H_6ClF_3N_2 and it has a molecular weight of 222.59 g/mol. This compound features a trifluoromethyl group, which is often associated with enhanced biological activity due to its electron-withdrawing properties.

Chemical Structure

The structural formula can be represented as follows:

\text{SMILES }C#CCN1C(=CC(=N1)C(F)(F)F)CCl

Biological Activity Overview

Research into the biological activities of pyrazole derivatives, including this compound, has revealed a range of pharmacological effects, particularly in antifungal and anticancer activities. The presence of the trifluoromethyl group and the chloromethyl moiety contributes to the compound's reactivity and interaction with biological targets.

Antifungal Activity

A study examining various pyrazole derivatives found that certain compounds exhibited moderate antifungal activity against phytopathogenic fungi. For instance, derivatives similar to this compound showed inhibition rates exceeding 50% against Gibberella zeae at concentrations around 100 µg/mL, outperforming some commercial fungicides like carboxin and boscalid .

Table 1: Antifungal Inhibition Rates of Related Pyrazole Derivatives

CompoundInhibition Rate against G. zeae (%)Inhibition Rate against F. oxysporum (%)Inhibition Rate against C. mandshurica (%)
6a51.6 ± 1.339.1 ± 1.435.6 ± 2.2
6b73.2 ± 1.753.5 ± 1.548.7 ± 2.0
6c60.1 ± 1.05.9 ± 1.29.1 ± 1.6

Mechanistic Insights

The mechanism of action for compounds like this compound often involves interaction with enzymes or receptors involved in cellular signaling pathways. The trifluoromethyl group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies

While specific case studies on this exact compound are scarce, related research highlights the importance of structure-activity relationships (SAR) in developing effective antifungal and anticancer agents from pyrazole derivatives .

Example Case Study

In one notable study, a series of substituted pyrazoles were synthesized and evaluated for their antifungal properties against various pathogens, demonstrating that modifications to the pyrazole core significantly influenced biological activity and selectivity .

Properties

IUPAC Name

5-(chloromethyl)-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2/c1-2-3-14-6(5-9)4-7(13-14)8(10,11)12/h1,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKRUJKSKSGOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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